Melatonin

Description

Structure

3D Structure

Properties

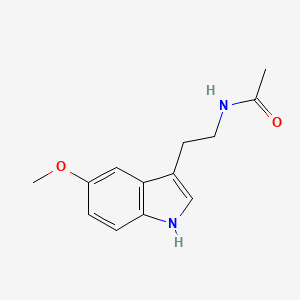

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 |

Source

|

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C |

Source

|

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 |

Source

|

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C |

Source

|

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: The Discovery, Isolation, and Structural Elucidation of Melatonin

Executive Summary

The isolation of melatonin (N-acetyl-5-methoxytryptamine) represents a watershed moment in neuroendocrinology, transitioning the pineal gland from a vestigial "seat of the soul" to a quantifiable neurochemical transducer. This guide reconstructs the technical pathway from the initial 1917 biological observation to the 1958 chemical isolation by Aaron B. Lerner.[1] By analyzing the historical methodologies—specifically the use of Rana pipiens bioassays and countercurrent distribution—we derive critical insights for modern natural product isolation and GPCR ligand discovery.

Phase 1: The Biological Signal (1917)

The McCord & Allen Observation

Before chemical isolation could occur, a reliable biological signal was required. In 1917, Carey Pratt McCord and Floyd Allen provided this by feeding bovine pineal extracts to tadpoles (Rana pipiens).[1]

The Mechanism of Action: The observed "blanching" effect was not due to the destruction of pigment, but rather the rapid intracellular aggregation of melanin granules within dermal melanophores.

-

Dark State (Dispersion): Melanin granules are dispersed throughout the cytoplasm (driven by MSH - Melanocyte Stimulating Hormone).

-

Light State (Aggregation): The pineal factor triggered granules to cluster tightly around the nucleus, reducing light absorption and making the skin appear translucent.[2]

Technical Implication: This established a highly sensitive, phenotype-based bioassay. The "Melanophore Index" became the tracking metric for all subsequent purification steps, capable of detecting picogram quantities of the active factor.

Phase 2: The Lerner Isolation Protocol (1958)

Motivation and Raw Material

In the 1950s, Yale dermatologist Aaron B. Lerner was seeking the factor responsible for vitiligo. Hypothesizing that the pineal gland contained a "whitening agent" that might be overactive in vitiligo patients, he initiated a massive extraction project.

Logistics of Scale:

-

Quantity: Approximately 250,000 glands were required to yield milligram-quantities of the final product.

-

Supplier: Armour and Company (meatpacking).

The Extraction Workflow

Lerner's team utilized Countercurrent Distribution (CCD) , a liquid-liquid extraction technique that predates modern HPLC but offers superior separation for amphiphilic indoles.

Step-by-Step Fractionation:

-

Lyophilization: Pineal glands were freeze-dried and pulverized.

-

Defatting: Washed with petroleum ether to remove lipids (melatonin is relatively polar compared to neutral fats).

-

Primary Extraction: The active principle was extracted into chloroform . This was a critical divergence from serotonin (which remains in the aqueous phase), suggesting the factor was less polar than serotonin.

-

Countercurrent Distribution: The chloroform extract was subjected to CCD using a solvent system of ethyl acetate/heptane/water.

-

Silicic Acid Chromatography: The active fractions were pooled and passed through a silicic acid column, eluting with ethyl acetate in benzene.

Visualization: The Isolation Logic

The following diagram illustrates the decision gates used during the 1958 isolation.

Figure 1: The Lerner Isolation Workflow (1958). Note the critical chloroform step that separated melatonin from serotonin.

Phase 3: Structural Elucidation & Nomenclature

Once isolated, the substance was 100,000 times more potent than noradrenaline in the frog skin assay. The structural identification relied on comparative chemistry.

Analytical Data (1958 vs. Modern)

| Parameter | 1958 Observation (Lerner et al.) | Structural Conclusion |

| Fluorescence | Activated at 295 nm, emitted at 550 nm (in 3N HCl). | Indole nucleus present (similar to serotonin). |

| Solubility | Soluble in chloroform; insoluble in acid. | Presence of a non-basic functional group (Acetylation of amine). |

| Color Reaction | Ehrlich's Reagent (p-DMAB) positive. | Confirms Indole structure.[6][7][8] |

| IR Spectroscopy | Absorption at 5-position. | Methoxy group (-OCH3) instead of Hydroxy (-OH). |

The Deduction: Lerner knew the molecule was related to serotonin (5-hydroxytryptamine). The solubility data suggested the amine was blocked (acetylated), and the spectral data suggested the hydroxyl group was methylated.

-

Verification: The team synthesized this molecule in the lab. The synthetic product was biologically identical to the pineal extract.

Etymology:

-

Mela- : Derived from Mela nin (the pigment it acts upon).

-

-tonin : Derived from Serotonin (the precursor and structural relative).

Phase 4: Biosynthesis Pathway (The Axelrod Era)

Following isolation, Julius Axelrod and Richard Wurtman (1960s) mapped the enzymatic pathway, establishing the "Melatonin Rhythm" controlled by the suprachiasmatic nucleus (SCN).

Key Enzymes:

-

AANAT (Aralkylamine N-acetyltransferase): The "Timezyme." It is the rate-limiting enzyme, highly regulated by light/dark cycles.

-

ASMT (Acetylserotonin O-methyltransferase): Previously HIOMT. Catalyzes the final methylation.

Figure 2: The Melatonin Biosynthetic Pathway. AANAT is the critical regulatory checkpoint.

Technical Implications for Drug Development

The history of melatonin isolation offers three critical lessons for modern drug discovery:

-

Phenotypic Screening Validity: The Rana pipiens assay was a phenotypic screen. Lerner did not know the receptor (GPCR MT1/MT2) but screened for a physiological outcome. This validates current "high-content screening" approaches where the target may be unknown.

-

Lipophilicity in Neurochemistry: The critical insight was that melatonin is more lipophilic than serotonin (due to N-acetylation and O-methylation). This allows it to cross the Blood-Brain Barrier (BBB) and cell membranes passively, a property essential for its role as a neurohormone and antioxidant.

-

GPCR Agonism: Melatonin's structure (methoxyindole) became the scaffold for synthetic agonists like Ramelteon and Agomelatine. The N-acetyl group is crucial for binding affinity to MT1/MT2 receptors.

References

-

McCord, C. P., & Allen, F. P. (1917). Evidences associating pineal gland function with alterations in pigmentation.[2][10] Journal of Experimental Zoology.

-

Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes.[11] Journal of the American Chemical Society.[11][12]

-

Lerner, A. B., & Case, J. D. (1959). Structure of Melatonin. Journal of the American Chemical Society.[11][12]

-

Axelrod, J. (1974). The Pineal Gland: A Neurochemical Transducer. Science.

-

Tan, D. X., et al. (2015). Melatonin: A Mitochondrial Targeting Molecule Involving Mitochondrial Protection and Dynamics. International Journal of Molecular Sciences.

Sources

- 1. Melatonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human [pubmed.ncbi.nlm.nih.gov]

- 4. codeage.com [codeage.com]

- 5. Melatonin History – Chronobiology.com [chronobiology.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.google.cn [books.google.cn]

- 11. sfchronicle.com [sfchronicle.com]

- 12. ISOLATION OF MELATONIN, THE PINEAL GLAND FACTOR THAT LIGHTENS MELANOCYTES1 – ScienceOpen [scienceopen.com]

The "Timezyme" Protocol: Circadian Control of Arylalkylamine N-acetyltransferase (AANAT)

Executive Summary

Arylalkylamine N-acetyltransferase (AANAT; EC 2.3.1.[1][2]87) is the rate-limiting enzyme in melatonin synthesis, often referred to as the "Timezyme." Its activity oscillates by 10- to 100-fold between day and night, driving the systemic circadian signal. For drug development professionals, understanding AANAT is not merely about melatonin production; it is a masterclass in proteostatic switching .

This guide dissects the biphasic regulation of AANAT—transcriptional gating in rodents versus post-translational stabilization in primates—and provides validated protocols for interrogating these pathways in preclinical models.

Part 1: The Neuroanatomical Circuit (The Hardware)

Before the molecular cascade begins, the signal must traverse a specific neural arc. This circuit converts electromagnetic energy (light) into a neuroendocrine signal.

The Phototransduction Axis

-

Input: Melanopsin-containing Retinal Ganglion Cells (mRGCs) detect blue light (approx. 480 nm).

-

Clock: Signal travels via the Retinohypothalamic Tract (RHT) to the Suprachiasmatic Nucleus (SCN) —the master oscillator.

-

Relay: SCN

Paraventricular Nucleus (PVN) -

Output: Post-ganglionic sympathetic fibers release Norepinephrine (NE) directly onto pinealocytes.

Part 2: Molecular Mechanics (The Software)

This section details the intracellular signaling that converts NE into AANAT activity.

The Signaling Cascade

The core logic is a cAMP-dependent phosphorylation event. However, the consequence of this phosphorylation differs critically between species.

::: dot

::: Figure 1: Divergent regulatory mechanisms of AANAT.[3][4][5] While rodents rely on massive transcriptional surges, primates utilize a PKA-driven "switch" to stabilize constitutively expressed AANAT protein.

The Species Divergence: A Translational Trap

Researchers must exercise extreme caution when selecting animal models for AANAT-targeted therapies.

| Feature | Rodents (Rat/Mouse) | Primates / Ungulates (Sheep/Human) |

| Primary Control | Transcriptional | Post-Translational |

| mRNA Rhythm | High Amplitude (>100-fold) | Constitutive / Low Amplitude (<2-fold) |

| Protein Stability | Unstable (Rapid degradation) | Conditional (Stable only when phosphorylated) |

| Mechanism | cAMP | cAMP |

| Light-Off Response | Slow lag (transcription/translation time) | Immediate activation (phosphorylation) |

| Light-On Response | Rapid proteasomal degradation | Rapid dephosphorylation & degradation |

Scientific Integrity Note: If you are screening compounds for AANAT stability in a rat model, you may miss compounds that specifically modulate the human 14-3-3 interaction interface.

The 14-3-3 "Clasp" Mechanism

In humans, AANAT is constitutively synthesized but rapidly degraded by the proteasome. Activity requires PKA-mediated phosphorylation at Thr31 and Ser205 .[3]

-

Phosphorylation: PKA phosphorylates Thr31 (N-terminal) and Ser205 (C-terminal).[3]

-

Binding: This creates a high-affinity binding motif for 14-3-3 proteins (specifically

and -

The Clasp: A 14-3-3 dimer binds to p-AANAT, physically shielding it from proteasomal entry and inducing a conformational change that lowers the

for its substrates (Serotonin/Acetyl-CoA). -

The "Light Switch": Exposure to light suppresses NE, cAMP levels drop, phosphatases dephosphorylate AANAT, 14-3-3 dissociates, and the enzyme is destroyed.

Part 3: Experimental Protocols

Protocol A: Radiometric AANAT Activity Assay (The Gold Standard)

Purpose: To quantify functional enzyme activity with high sensitivity.

Reagents:

-

Substrate: Tryptamine (10 mM)

-

Cofactor: [1-

C]Acetyl-CoA (Specific activity ~4 mCi/mmol) -

Buffer: 0.1 M Sodium Phosphate, pH 6.8

Workflow:

-

Tissue Prep: Homogenize pineal tissue or cell pellets in ice-cold phosphate buffer. Centrifuge at 10,000 x g for 10 min to clear debris.

-

Reaction: Mix 10

L supernatant with 10 -

Incubation: Incubate at 37°C for 20 minutes.

-

Stop: Terminate reaction by adding 1 mL of water-saturated chloroform.

-

Extraction: Vortex vigorously. The product (

C-N-acetyltryptamine) is non-polar and migrates to the organic (chloroform) phase; unreacted Acetyl-CoA remains in the aqueous phase. -

Quantification: Transfer an aliquot of the organic phase to scintillation fluid and count (CPM).

Self-Validation: Include a "boiled enzyme" control to subtract non-enzymatic background counts.

Protocol B: Cellular Stability "Switch" Assay

Purpose: To determine if a drug candidate stabilizes AANAT protein levels (mimicking the night state).

System: HEK293 cells transfected with Human AANAT.

Workflow:

-

Transfection: Transfect HEK293 cells with hAANAT expression vector.

-

Treatment: Treat cells with:

-

Group A: Vehicle (DMSO)

-

Group B: Forskolin (10

M) - Positive Control (mimics cAMP) -

Group C: Test Compound

-

-

Chase: Add Cycloheximide (100

g/mL) to block new protein synthesis (Time = 0). -

Harvest: Lyse cells at t=0, 30, 60, and 120 minutes.

-

Analysis: Western Blot using anti-AANAT antibody.

-

Calculation: Plot relative optical density (ROD) over time to calculate protein half-life (

).-

Result: Vehicle

should be < 15 min. Forskolin

-

Part 4: Visualization of the Degradation Fate

::: dot

::: Figure 2: The Fate Decision. AANAT exists in a precarious balance. Without PKA phosphorylation, it is immediately targeted for ubiquitination and degradation.

References

-

Klein, D. C. (2007). Arylalkylamine N-Acetyltransferase: "The Timezyme". Journal of Biological Chemistry. Link

-

Ganguly, S., et al. (2001). Role of a pineal cAMP-operated arylalkylamine N-acetyltransferase/14-3-3-binding switch in melatonin synthesis.[3] Proceedings of the National Academy of Sciences. Link

-

Simonneaux, V., & Ribelayga, C. (2003). Generation of the Melatonin Endocrine Message in Mammals: A Review of the Complex Regulation of Melatonin Synthesis by Norepinephrine, Peptides, and Other Pineal Transmitters. Pharmacological Reviews. Link

-

Schomerus, C., & Korf, H. W. (2005). Mechanisms regulating phosphatase activity in the rat pineal gland. Journal of Neurochemistry. Link

-

Zheng, W., et al. (2005). The Human AANAT Structure: A Molecular Basis for the "Timezyme" Function. Nature Structural & Molecular Biology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic interactions between 14-3-3 proteins and phosphoproteins regulate diverse cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Enteric Melatonin System: Biosynthesis, Quantification, and Physiological Mechanics

Executive Summary

While the pineal gland is the central circadian pacemaker, the gastrointestinal (GI) tract represents the largest reservoir of melatonin in the mammalian body.[1] Historically estimated to contain up to 400 times the melatonin of the pineal gland, recent mass spectrometry data suggests a more nuanced reality: the gut produces melatonin primarily for local paracrine and autocrine signaling rather than circulating endocrine distribution.

This guide analyzes the independent biosynthetic machinery of enteric melatonin, its distinct regulatory triggers (food intake vs. photoperiod), and the critical experimental protocols required to quantify it accurately without the cross-reactivity artifacts that plagued early research.

Biosynthetic Machinery: The Extrapineal Pathway

Unlike pineal melatonin, which is synthesized by pinealocytes under noradrenergic control (driven by scotophase/darkness), GI melatonin is synthesized by enterochromaffin (EC) cells in the mucosa.

Enzymatic Cascade

The biosynthetic pathway in the gut mirrors the pineal pathway but utilizes distinct isozymes and regulatory triggers. The rate-limiting factor in the gut is often the availability of the precursor L-Tryptophan, rather than the stability of the AANAT enzyme, which dictates pineal synthesis.

-

Precursor: L-Tryptophan (dietary).[2]

-

Rate-Limiting Enzyme (Peripheral): Tryptophan Hydroxylase 1 (TPH1 ). Note: TPH2 is neuronal/central.

-

Acetylation: Arylalkylamine N-acetyltransferase (AANAT ).[3][4][5]

-

Methylation: N-acetylserotonin O-methyltransferase (ASMT ).[3]

Visualization: The Enteric Melatonin Pathway

The following diagram illustrates the molecular flow within Enterochromaffin cells.

Figure 1: The biosynthetic cascade within Enterochromaffin cells. Note that TPH1 is the peripheral isozyme, distinct from the neuronal TPH2.

Scientific Integrity: The "Quantity Controversy" & Physiology

The "400x" Dogma vs. Modern Mass Spectrometry

For decades, the field relied on the finding by Huether (1993) that the gut contains 400x more melatonin than the pineal gland.

-

The Conflict: Early studies relied on Radioimmunoassay (RIA) and ELISA. These methods suffer from high cross-reactivity with other indoles (e.g., N-acetylserotonin).

-

The Reality: Recent LC-MS/MS analyses indicate that while the total pool is large due to the gut's mass, the concentration per gram may be lower than previously thought. Furthermore, the gut contributes minimally to plasma melatonin levels because of the hepatic first-pass effect —melatonin released into the portal vein is rapidly metabolized by the liver into 6-sulfatoxymelatonin.

Physiological Roles (Paracrine/Autocrine)

Gut melatonin acts locally via MT1 and MT2 receptors.

| Feature | Pineal Melatonin | Gastrointestinal Melatonin |

| Primary Trigger | Photoperiod (Darkness) | Food Intake (Post-prandial) |

| Release Mode | Endocrine (into blood) | Paracrine/Autocrine (local tissue) |

| Receptor Target | SCN (Circadian clock) | Smooth Muscle, Immune Cells |

| Primary Function | Sleep/Wake Cycle | Motility, Antioxidant, Mucosal Protection |

| Hepatic Fate | Circulates systemically | Metabolized (First-pass effect) |

Technical Guide: Experimental Protocols

Tissue Extraction Protocol (Self-Validating System)

Extracting melatonin from GI tissue is notoriously difficult due to the complex matrix (lipids, proteins) and the molecule's light sensitivity.

Critical Constraint: All steps must be performed under dim red light (wavelength > 600nm) to prevent photolytic degradation.

Step-by-Step Methodology:

-

Homogenization:

-

Weigh frozen GI tissue (approx. 100mg).

-

Homogenize in 10 volumes of ice-cold methanol (MeOH) to precipitate proteins.

-

Why: MeOH is superior to perchloric acid for melatonin stability.

-

-

Centrifugation:

-

Spin at 12,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Solid Phase Extraction (SPE) - The Crucial Purification Step:

-

Use C18 cartridges (e.g., Bond Elut).[6]

-

Condition: 1mL MeOH followed by 1mL water.

-

Load: Apply supernatant.

-

Wash: 10% MeOH (removes polar impurities).

-

Elute: 100% MeOH (collects melatonin).

-

-

Evaporation & Reconstitution:

-

Dry under nitrogen stream. Reconstitute in mobile phase (e.g., 10% Acetonitrile).

-

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for selecting the correct detection method.

Figure 2: Decision matrix for melatonin quantification. LC-MS/MS is prioritized to avoid the cross-reactivity issues of immunoassays.

Therapeutic Implications & References

Drug Development Targets

-

IBS-C (Constipation): Melatonin inhibits smooth muscle contraction via MT2 receptors . Antagonists may promote motility.

-

GERD: Melatonin stimulates bicarbonate secretion and tightens the Lower Esophageal Sphincter (LES).

-

IBD: Acts as a potent antioxidant (scavenging ROS) and inhibits NF-kB signaling, reducing mucosal inflammation.

References

-

Huether, G. (1993). The contribution of extrapineal sites of melatonin synthesis to circulating melatonin levels in higher vertebrates.[4][5] Experientia. Link

-

Bubenik, G. A. (2002).[4] Gastrointestinal melatonin: localization, function, and clinical relevance. Digestive Diseases and Sciences. Link

-

Kennaway, D. J. (2023). The mammalian gastro-intestinal tract is a NOT a major extra-pineal source of melatonin.[7] Journal of Pineal Research.[6] Link

-

Chen, G., et al. (2011). Melatonin biosynthesis in the gastrointestinal tract: Enzymes and regulation.[5][8][9] Cellular and Molecular Life Sciences. Link

-

Hardeland, R. (2005).[4] Antioxidative protection by melatonin: multiplicity of mechanisms from radical detoxification to radical avoidance. Endocrine. Link

Sources

- 1. Gut melatonin: A potent candidate in the diversified journey of melatonin research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Gut Melatonin in Vertebrates: Chronobiology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mammalian gastro-intestinal tract is a NOT a major extra-pineal source of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gut.bmj.com [gut.bmj.com]

Melatonin's Nuclear Enigma: A Technical Guide to the RZR/ROR Interaction

Preamble: Beyond the Membrane, A Nuclear Question

For decades, the pleiotropic effects of melatonin—spanning circadian regulation, immunomodulation, and oncostatic activity—were primarily attributed to its interaction with high-affinity, G protein-coupled membrane receptors, MT1 and MT2.[1][2] This paradigm, while robust, could not fully account for all of the hormone's observed actions. The discovery of melatonin within the cell nucleus in the 1990s suggested a deeper, more direct mode of genomic regulation, launching a search for its nuclear targets.[3] This search led investigators to the Retinoid Z Receptor/Retinoic acid receptor-Related Orphan Receptor (RZR/ROR) family, a group of nuclear receptors with tantalizingly similar functional profiles to melatonin itself.[4][5]

However, the relationship between melatonin and RZR/ROR is not a simple ligand-receptor narrative. It is a complex and controversial topic, marked by conflicting findings and evolving hypotheses. This technical guide will dissect the evidence for and against a direct interaction, explore the more nuanced indirect regulatory mechanisms, and provide detailed experimental frameworks for researchers investigating this fascinating signaling nexus. We will navigate the causality behind experimental choices, from initial binding assays to definitive biophysical and crystallographic studies, offering a field-proven perspective for scientists and drug development professionals.

Section 1: The Central Players

Melatonin (N-acetyl-5-methoxytryptamine)

A highly conserved indoleamine, melatonin is synthesized from tryptophan, primarily in the pineal gland during the dark phase of the light-dark cycle. Its lipophilic nature allows it to freely cross cellular and nuclear membranes. Its functions are vast, including regulation of sleep-wake cycles, antioxidant defense, and modulation of the immune and cardiovascular systems.[3][6][7]

The RZR/ROR Nuclear Receptor Family

The RZR/ROR family (subfamily 1 of nuclear hormone receptors) consists of three members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3).[8] Like other nuclear receptors, they possess a conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD).[9] They typically bind as monomers to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes to regulate their transcription.[8] A key feature of these "orphan" receptors is their high constitutive activity, meaning they can activate gene transcription even in the absence of an identified high-affinity ligand, likely through interactions with coactivators.[6][8]

Section 2: The Direct Interaction Hypothesis: An Enduring Controversy

The initial hypothesis was straightforward: melatonin acts as a direct ligand for RZR/ROR, binding to its LBD and modulating its transcriptional activity.

Early Evidence

Initial studies provided compelling, albeit indirect, evidence for this model. Radioligand binding assays using 2-[¹²⁵I]iodomelatonin demonstrated specific binding to purified cell nuclei from the spleen and thymus.[3] Furthermore, in transient transfection assays using reporter genes, low nanomolar concentrations of melatonin were shown to stimulate the transcriptional activity of RZR/ROR.[4] The identification of a synthetic ligand, CGP 52608, that functionally mimicked melatonin's effects on RORα, further solidified the belief that a direct binding site existed.[3][10] Evidence of co-localization and co-immunoprecipitation of melatonin and ROR in Jurkat T cells also supported a physical interaction.[6]

The Counter-Evidence: A Paradigm Shift

Despite early findings, the direct ligand hypothesis has been significantly challenged by more definitive structural and biophysical data.

-

Crystallography: X-ray crystallography studies of the RORα and RORγ LBDs failed to identify melatonin in the binding pocket. Instead, these studies revealed that endogenous ligands are sterols, such as cholesterol and cholesterol sulfate.[5][9][11] The chemical structure of these sterols bears little resemblance to melatonin, making it unlikely they share the same high-affinity binding site.

-

Biophysical Assays: Modern, sensitive techniques designed to measure direct molecular interactions in solution have provided strong negative evidence.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC experiments attempting to measure the interaction between melatonin and the human RORβ LBD showed no evidence of a direct binding event, even in the presence of a co-activator peptide.[3][12]

-

Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures changes in a protein's melting temperature upon ligand binding. Melatonin was found to be unable to alter the thermal stability of human RORβ, again suggesting a lack of direct interaction.[2][3]

-

This accumulating evidence has led to a paradigm shift, suggesting that while the functional link between melatonin and ROR is undeniable, the mechanism is likely indirect.[9]

Section 3: The Indirect Modulation Hypothesis: A Nuanced Mechanism

The current consensus favors a model where melatonin regulates the activity or expression of RZR/ROR through other signaling pathways, rather than by direct binding.

Regulation via Membrane Receptors (MT1/MT2)

A primary proposed mechanism is that melatonin first binds to its cell surface receptors, MT1 and/or MT2. This G protein-coupled event initiates downstream signaling cascades that ultimately converge on the regulation of RORα gene expression.[1][9] For example, melatonin treatment has been shown to significantly increase RORα expression.[3][6] This upregulation of the RORα protein can then amplify its downstream effects.

The ROR/REV-ERB Axis

The transcriptional activity at ROREs is often a balancing act between RORs (which typically promote transcription) and another nuclear receptor, REV-ERB (which represses it).[1][6] These two factors compete for the same RORE binding sites. Melatonin can shift this balance; studies have shown that melatonin treatment not only elevates RORα expression but can also suppress the expression of REV-ERB.[6] The net result is a potent de-repression and activation of RORE-containing target genes like BMAL1, a cornerstone of the circadian clock.[6]

Below is a diagram illustrating the two competing hypotheses.

Caption: Competing models of melatonin's interaction with RZR/ROR.

Section 4: Functional Consequences of the Melatonin-RORα Axis

Regardless of the precise molecular mechanism, the functional interplay between melatonin and RORα—often termed the "melatonin-RORα axis"—is critical in mediating many of melatonin's physiological effects.[3]

-

Circadian Rhythm: RORα and REV-ERB create a critical feedback loop that drives the rhythmic expression of the core clock gene BMAL1.[1][6] By increasing RORα and decreasing REV-ERB, melatonin reinforces and amplifies this central clock mechanism.[6]

-

Immunomodulation & Inflammation: The melatonin-RORα axis is crucial for downregulating autoimmune responses and inflammation.[3] Melatonin relies on RORα to suppress the pro-inflammatory NF-κB pathway.[3][6] This has implications for diseases like multiple sclerosis and systemic lupus erythematosus.[3][6]

-

Oncostasis: RORα contributes to melatonin-induced suppression of liver and colorectal cancers.[3] Potential target genes in this context include cell cycle regulators like p21WAF1/CIP1.[4]

-

Cardioprotection and Oxidative Stress: Melatonin ameliorates oxidative stress during cardiac hypertrophy and ischemia-reperfusion in a RORα-dependent manner.[3]

-

Metabolism: Both melatonin and RORα are implicated in the regulation of lipid metabolism and glucose tolerance.[3]

Section 5: Methodologies for Studying the Melatonin-ROR Interaction

For researchers entering this field, selecting the appropriate methodology is paramount. The historical progression of techniques used to study this topic provides a clear roadmap for designing a robust, self-validating experimental plan.

Co-Immunoprecipitation (Co-IP)

-

Objective: To determine if two proteins (e.g., RORα and a potential co-activator) interact within a native cellular context.

-

Causality & Rationale: This is an excellent initial step to probe for in-vivo protein-protein interactions. A positive result suggests that the proteins are part of the same complex, justifying further direct binding studies.

-

Detailed Protocol:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged-RORα with a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to RORα (or the tag) overnight at 4°C. A parallel sample with a non-specific IgG of the same isotype serves as a crucial negative control.[13]

-

Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with an antibody against the putative interacting protein. The presence of a band in the RORα-IP lane but not in the IgG control lane indicates a specific interaction.

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if RORα binds to the promoter region (i.e., a RORE) of a specific target gene (e.g., BMAL1) in the cell, and if this binding is modulated by melatonin.

-

Causality & Rationale: This assay directly links the transcription factor to its genomic target. Observing increased RORα binding at a specific promoter after melatonin treatment provides strong evidence for functional regulation.

-

Detailed Protocol:

-

Cross-linking: Treat cells (e.g., HepG2) with vehicle or melatonin. Add formaldehyde (1% final concentration) directly to the media and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[14][15]

-

Quenching: Quench the cross-linking reaction by adding glycine.[14][15]

-

Cell Lysis & Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication. Verify fragment size on an agarose gel.

-

Immunoprecipitation: Pre-clear the sonicated chromatin with Protein A/G beads. Incubate overnight at 4°C with an anti-RORα antibody. A parallel sample with a non-specific IgG is essential as a negative control.

-

Complex Capture & Washes: Capture antibody-chromatin complexes with Protein A/G beads and perform a series of stringent washes to remove non-specific chromatin.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the specific RORE-containing region of the target gene promoter (e.g., BMAL1). Analyze results relative to the input and the IgG control. An increase in signal in the melatonin-treated sample indicates enhanced binding.

-

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Dual-Luciferase Reporter Assay

-

Objective: To quantify the effect of melatonin on the transcriptional activity of RORα at a specific RORE.

-

Causality & Rationale: This is a highly quantitative method to measure functional transcriptional output. It directly correlates the presence of melatonin with the activation or repression of a promoter controlled by RORα.

-

Detailed Protocol:

-

Plasmid Constructs: Use two plasmids:

-

An expression vector for human RORα.

-

A reporter vector containing a firefly luciferase gene downstream of a promoter with multiple copies of a known RORE (e.g., from the BMAL1 promoter).

-

A control vector containing a Renilla luciferase gene under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.[7]

-

-

Transfection: Co-transfect cells (e.g., HEK293T) with all three plasmids.

-

Treatment: After 24 hours, replace the media with media containing various concentrations of melatonin or a vehicle control.

-

Cell Lysis: After a further 24-48 hours, lyse the cells using a passive lysis buffer.

-

Luminescence Measurement:

-

Data Analysis: Normalize the firefly luminescence value to the Renilla luminescence value for each sample. Plot the normalized activity against the melatonin concentration to determine the dose-response effect.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the thermodynamic parameters (affinity (Kd), stoichiometry) of melatonin binding to purified ROR LBD protein.

-

Causality & Rationale: This is a gold-standard biophysical assay for confirming a direct interaction. It is label-free and performed in solution. A lack of a heat signal, as has been reported, is strong evidence against a direct, high-affinity interaction.[3][4][12]

-

Detailed Protocol:

-

Sample Preparation: Express and purify high-quality, soluble ROR LBD protein. Prepare a concentrated solution of melatonin. Both protein and ligand must be in the exact same, extensively dialyzed buffer to avoid heats of dilution.[17]

-

Instrument Setup: Load the purified ROR LBD into the ITC sample cell and the melatonin solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections of melatonin into the ROR LBD solution.

-

Data Acquisition: The instrument measures the minute heat changes that occur after each injection.

-

Data Analysis: Integrate the heat signal peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Section 6: Therapeutic Implications & Drug Development

The central role of the RZR/ROR family in immunity, metabolism, and cancer makes it a promising target for therapeutic intervention.[5][6][18] While melatonin itself may not be a direct ligand, the development of synthetic small molecules that modulate ROR activity is an active area of research.[18]

-

Inverse Agonists: These ligands suppress the high constitutive activity of RORs. Molecules like SR3335 (RORα-specific) and SR2211 (RORγ-specific) have been developed and can inhibit the differentiation of pathogenic Th17 cells, making them promising candidates for autoimmune diseases.[19]

-

Agonists: These ligands enhance ROR activity beyond its basal level. The synthetic agonist SR1078 has been shown to stimulate the expression of ROR target genes involved in metabolism.[20]

Understanding the indirect pathways by which melatonin modulates ROR activity could open new therapeutic avenues, perhaps by targeting upstream kinases or co-factors in the melatonin signaling cascade to achieve tissue-specific ROR modulation.

Table 1: Pharmacological Profile of Selected ROR Ligands

| Compound | Receptor Target(s) | Ligand Type | Reported Ki / IC50 | Therapeutic Potential |

| Cholesterol | RORα | Endogenous Agonist | - | Homeostasis |

| Cholesterol Sulfate | RORα | Endogenous Agonist | - | Homeostasis |

| SR3335 | RORα | Synthetic Inverse Agonist | Ki = 220 nM; IC50 = 480 nM[19] | Autoimmune Disease |

| SR2211 | RORγ | Synthetic Inverse Agonist | Ki = 105 nM[19] | Autoimmune Disease |

| SR1078 | RORα / RORγ | Synthetic Agonist | - | Metabolic Disease |

| Melatonin | RORα / RORβ | Disputed | No direct binding detected by ITC/DSF[3] | Pleiotropic |

Section 7: Conclusion & Future Directions

The narrative of melatonin and the RZR/ROR receptors is a compelling example of scientific progress, moving from a simple, direct model to a more complex and nuanced understanding of indirect regulation. While the evidence strongly indicates that melatonin is not a classical high-affinity ligand for RZR/ROR, its ability to potently modulate the expression and functional balance of these receptors is undisputed. The "melatonin-RORα axis" remains a critical pathway for mediating the hormone's widespread physiological effects.

Future research should focus on elucidating the precise signaling intermediates that link MT1/MT2 activation to the transcriptional regulation of ROR genes. Identifying these kinases, phosphatases, and transcription factors will not only solve a key piece of the melatonin puzzle but may also reveal novel, more specific targets for drug development aimed at harnessing the therapeutic potential of this powerful signaling axis.

References

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2025). ResearchGate. [Link]

-

A Complex Interplay Between Melatonin and RORβ: RORβ is Unlikely a Putative Receptor for Melatonin as Revealed by Biophysical Assays. (2024). ResearchGate. [Link]

-

The potential role of the transcription factor RZR/ROR as a mediator of nuclear melatonin signaling. (1997). PubMed. [Link]

-

ROR: Nuclear Receptor for Melatonin or Not?. (2021). PMC - NIH. [Link]

-

ROR: Nuclear Receptor for Melatonin or Not?. (2021). MDPI. [Link]

-

ROR nuclear receptors: structures, related diseases, and drug discovery. (2015). PMC - NIH. [Link]

-

Melatonin binds with high affinity and specificity to beta‐amyloid: LC‐MS provides insight into Alzheimer's disease treatment. (2020). PMC. [Link]

-

Protocol: methodology for chromatin immunoprecipitation (ChIP) in Chlamydomonas reinhardtii. (2011). PMC - NIH. [Link]

-

Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. (2024). Content Repository Only. [Link]

-

Co-immunoprecipitation Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

1N83: Crystal Structure of the complex between the Orphan Nuclear Hormone Receptor ROR(alpha)-LBD and Cholesterol. (2002). RCSB PDB. [Link]

-

Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. (2014). NIH. [Link]

-

RORα is not a receptor for melatonin. (2016). PMC - NIH. [Link]

-

ROR: Nuclear Receptor for Melatonin or Not?. (2021). MDPI. [Link]

-

NIH Public Access. (2014). Morfovirtual 2014. [Link]

-

Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions. (2018). PMC - NIH. [Link]

-

Daily mRNA expression of Mt1 (a), Mt2 (b), and Rora (c) genes in testes... (n.d.). ResearchGate. [Link]

-

Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry l Protocol Preview. (2022). YouTube. [Link]

-

Targeting Nuclear Receptors with Marine Natural Products. (2022). MDPI. [Link]

-

Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs). (2020). Europe PMC. [Link]

-

Characterization of melatonin binding sites in chicken and human intestines. (1998). PubMed. [Link]

-

Melatonin Binding to Human NQO2 by Isothermal Titration Calorimetry. (2022). ResearchGate. [Link]

-

Tissue-specific BMAL1 cistromes reveal that rhythmic transcription is associated with.... (2019). PMC - NIH. [Link]

-

5K13: Crystal structure of the RAR alpha ligand-binding domain in complex with an antagonist. (2016). RCSB PDB. [Link]

-

The therapeutic potential of RORγ modulators in the treatment of human disease. (2012). Dove Press. [Link]

-

Expression of melatonin MT(1) and MT(2) receptors, and ROR alpha(1) receptor in transplantable murine Colon 38 cancer. (2007). PubMed. [Link]

-

Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription. (2025). ResearchGate. [Link]

-

Binding affinity (K d ), receptor density (B max ) and IC 50 displayed.... (n.d.). ResearchGate. [Link]

-

Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics. (2011). PubMed Central. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

-

Differential Scanning Fluorimetry (DSF). (n.d.). Center for Macromolecular Interactions. [Link]

-

Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. (2023). MDPI. [Link]

-

Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]

-

INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. (2023). YouTube. [Link]

-

Melatonin: Regulation of Biomolecular Condensates in Neurodegenerative Disorders. (2022). MDPI. [Link]

-

Expression and localization of the melatonin membrane receptors (MT1.... (n.d.). ResearchGate. [Link]

-

CO-IMMUNOPRECIPITATION AS A STRATEGY TO EVALUATE RECEPTOR–RECEPTOR OR RECEPTOR–PROTEIN INTERACTIONS. (2005). Wiley. [Link]

-

All-trans retinoic acid is a ligand for the orphan nuclear receptor ROR. (2026). ResearchGate. [Link]

-

Using High Throughput DSF to Obtain Binding Parameters. (2023). Applied Photophysics. [Link]

-

(PDF) Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element. (n.d.). ResearchGate. [Link]

-

Chromatin Immunoprecipitation (ChIP) of Histone Modifications | Protocol Preview. (2022). YouTube. [Link]

-

BMAL1 promoter activity shows different oscillation patterns in HCT116.... (n.d.). ResearchGate. [Link]

-

A Crash Course on Luciferase Assays. (2022). YouTube. [Link]

-

The ROR nuclear orphan receptor subfamily: critical regulators of multiple biological processes. (2001). PubMed. [Link]

Sources

- 1. ROR: Nuclear Receptor for Melatonin or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin Binding to Human NQO2 by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. The ROR nuclear orphan receptor subfamily: critical regulators of multiple biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Melatonin Target Proteins: Too Many or Not Enough? [frontiersin.org]

- 10. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. med.emory.edu [med.emory.edu]

- 14. Protocol: methodology for chromatin immunoprecipitation (ChIP) in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. dovepress.com [dovepress.com]

- 19. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]

Physiological Functions of Melatonin in the Central Nervous System

Executive Summary

This technical guide delineates the mechanistic architecture of melatonin (N-acetyl-5-methoxytryptamine) within the Central Nervous System (CNS). Moving beyond its popular characterization as a "sleep hormone," we analyze its role as a pleiotropic regulator of neurosignaling, mitochondrial bioenergetics, and circadian entrainment.[[“]] This document is designed for drug discovery researchers, providing actionable protocols for receptor validation and in vivo chronobiological assessment.

Molecular Pharmacology: The MT1 and MT2 Interactome

Melatonin’s high lipophilicity allows it to cross the blood-brain barrier (BBB) passively, yet its specific CNS effects are transduced primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 (MTNR1A) and MT2 (MTNR1B) .

Receptor Signaling Cascades

Both receptors are G_i/G_o-coupled, but they exhibit distinct downstream divergences that are critical for therapeutic targeting (e.g., separating sleep induction from phase-shifting).

-

MT1 Signaling: Primarily drives the inhibition of Adenylyl Cyclase (AC), reducing cAMP and PKA activity. This pathway is heavily implicated in the acute suppression of neuronal firing in the Suprachiasmatic Nucleus (SCN), facilitating sleep onset.

-

MT2 Signaling: While also inhibiting AC, MT2 uniquely couples to the inhibition of Guanylyl Cyclase (GC) and cGMP. Furthermore, MT2 activation is causally linked to phase-shifting the circadian clock via Protein Kinase C (PKC) activation.

Visualization of Signaling Pathways

Figure 1: Divergent signaling of MT1 and MT2 receptors. Note the critical role of PKC in phase-shifting (MT2 dominant) vs. cAMP suppression in neuronal quieting (MT1 dominant).

Physiological Functions in the CNS

The following table summarizes the core physiological functions, separating receptor-mediated effects from receptor-independent mechanisms (e.g., antioxidant activity).

| Function | Mechanism | Key Mediator | Physiological Relevance |

| Circadian Entrainment | Phase shifting of the SCN clock | MT2 > MT1 (PKC pathway) | Synchronization of biological rhythms to the light/dark cycle.[2][3] |

| Sleep Regulation | Suppression of SCN neuronal firing | MT1 (Gi/cAMP suppression) | Promotion of sleep onset (NREM); reduction of sleep latency. |

| Neuroprotection | ROS Scavenging & SIRT3 activation | Receptor-Independent + MT1 | Protection against excitotoxicity and mitochondrial oxidative stress. |

| Neurogenesis | ERK1/2 and BDNF upregulation | MT1 / MT2 Heterodimers | Hippocampal plasticity; potential antidepressant effects. |

| Mitochondrial Homeostasis | Electron Transport Chain (ETC) efficiency | Intracellular Melatonin | Prevention of cytochrome c release and apoptosis. |

The Mitochondrial Connection (Receptor-Independent)

Recent evidence suggests that melatonin is synthesized within neuronal mitochondria ("automelatonin"). It stabilizes the mitochondrial membrane potential (

Experimental Methodologies & Protocols

To validate melatonin receptor affinity and functional efficacy, the following protocols are the industry standard.

Protocol A: 2-[125I]-Iodomelatonin Binding Assay

Purpose: To determine the binding affinity (

Reagents:

-

Radioligand: 2-[125I]-iodomelatonin (Specific Activity ~2200 Ci/mmol).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.

-

Membranes: CHO-K1 cells stably expressing hMT1 or hMT2.

Step-by-Step Workflow:

-

Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve 5-10 µg protein/well.

-

Incubation:

-

Add 25 µL radioligand (Final concentration 0.01 - 1 nM for saturation).

-

Add 25 µL test compound (or buffer for total binding).

-

Add 10 µL 1 mM Melatonin (for non-specific binding determination).

-

Incubate for 60 min at 37°C (Equilibrium is temperature-dependent).

-

-

Termination: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

-

Quantification: Measure radioactivity in a gamma counter.

-

Data Analysis: Use non-linear regression (One-site binding model) to calculate

.

ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: 2-[125I]-iodomelatonin has slow dissociation kinetics, particularly at the MT2 receptor. Ensure incubation times are sufficient to reach equilibrium, or

values will be underestimated.

Protocol B: In Vivo Circadian Phase Shifting

Purpose: To assess the chronobiotic (phase-shifting) efficacy of a novel compound. Model Organism:C3H/HeN Mice (Melatonin proficient). Note: C57BL/6 mice are melatonin deficient and unsuitable for physiological baseline comparisons.

Workflow Diagram:

Figure 2: Standard workflow for assessing circadian phase shifts (Aschoff Type II protocol).

Critical Experimental Parameters:

-

Circadian Time (CT): Treatment must be timed relative to the animal's internal clock, not wall time. CT12 is defined as the onset of activity (subjective night).

-

Dosing Window:

-

To induce Phase Advance : Administer at CT 10 (late subjective day).

-

To induce Phase Delay : Administer at CT 2 (late subjective night).

-

Translational Perspectives in Drug Development

Understanding the physiological nuances of melatonin receptors allows for the development of "super-agonists" or biased ligands.

-

Half-life Extension: Native melatonin has a short half-life (~20-40 min). Successful drugs (e.g., Ramelteon, Agomelatine) utilize bioisosteres (e.g., indan or naphthalene rings) to improve metabolic stability while maintaining the pharmacophore.

-

Selectivity:

-

Insomnia: Target MT1 (suppression of firing).

-

Circadian Rhythm Sleep Disorders (CRSD): Target MT2 (phase shifting).

-

Depression: Agomelatine acts as an MT1/MT2 agonist and 5-HT2C antagonist, leveraging the synergy between circadian resynchronization and monoaminergic modulation.

-

References

-

Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

-

Liu, J., et al. (2016). "MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective." Annual Review of Pharmacology and Toxicology. Link

-

Reiter, R. J., et al. (2017). "Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas." Cellular and Molecular Life Sciences. Link

-

Tosini, G., et al. (2014). "The circadian clock system in the mammalian retina."[2] BioEssays. Link

-

Pandi-Perumal, S. R., et al. (2008).[[“]] "Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways."[[“]][4][5] Progress in Neurobiology. Link

-

Benloucif, S., & Dubocovich, M. L. (1996). "Melatonin and light induce phase shifts of circadian activity rhythms in the C3H/HeN mouse."[6][7] Journal of Biological Rhythms. Link

Sources

- 1. consensus.app [consensus.app]

- 2. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modeling the Heterodimer Interfaces of Melatonin Receptors [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Melatonin phase shifts human circadian rhythms in a placebo-controlled simulated night-work study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Melatonin in Regulating Sleep-Wake Cycles

This guide provides a deep dive into the molecular mechanisms underpinning melatonin's critical role as the primary regulator of the sleep-wake cycle. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge with advanced technical insights, focusing on causality, experimental validation, and therapeutic application.

Introduction: Melatonin as the "Hormone of Darkness"

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern.[1][2] Its production is tightly controlled by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[3][4] Light exposure to the retina suppresses melatonin synthesis, while darkness stimulates it, earning it the moniker "hormone of darkness".[2][3][5] This rhythmic secretion acts as a critical time-keeping signal, entraining various physiological processes, most notably the sleep-wake cycle, to the 24-hour day-night rhythm.[1][6][7] This document elucidates the synthesis, signaling pathways, and physiological effects of melatonin, and details the experimental methodologies crucial for its study.

The Molecular Chronometer: Synthesis and Rhythmic Release

The synthesis of melatonin is a well-defined enzymatic pathway originating from the amino acid tryptophan. The rhythmicity of this process is the first critical control point in melatonin's function.

Biosynthetic Pathway

The conversion of tryptophan to melatonin involves four key enzymatic steps primarily occurring within the pinealocytes of the pineal gland.[2][4]

-

Tryptophan Hydroxylase (TPH): Tryptophan is hydroxylated to 5-hydroxytryptophan.

-

Aromatic Amino Acid Decarboxylase (AADC): 5-hydroxytryptophan is decarboxylated to form serotonin (5-hydroxytryptamine).

-

Arylalkylamine N-acetyltransferase (AANAT): This is the rate-limiting enzyme in the pathway.[8][9] It acetylates serotonin to form N-acetylserotonin. The activity of AANAT is dramatically upregulated at night.[4][8]

-

N-acetylserotonin O-methyltransferase (ASMT): Also known as hydroxyindole-O-methyltransferase (HIOMT), this enzyme methylates N-acetylserotonin to produce melatonin.[8]

Regulation by the Suprachiasmatic Nucleus (SCN)

The SCN regulates melatonin production via a multi-synaptic pathway.[5][10] Light information from intrinsically photosensitive retinal ganglion cells (ipRGCs) travels via the retinohypothalamic tract to the SCN.[4] The SCN, in turn, projects to the paraventricular nucleus (PVN), which then signals down through the spinal cord to the superior cervical ganglion (SCG).[2]

-

In Darkness: The SCN is quiescent, leading to the activation of the SCG. Postganglionic sympathetic fibers release norepinephrine (NE) onto pinealocytes. NE binds to β-adrenergic receptors, activating a cAMP-PKA signaling cascade. This cascade is crucial for stimulating AANAT activity through two primary mechanisms: transcriptional activation of the Aanat gene and post-translational protection of the AANAT protein from proteasomal degradation.[9]

-

In Light: Light activates the SCN, which inhibits the pathway to the SCG, thus suppressing NE release and shutting down melatonin synthesis.[2]

This tight regulation results in a robust rhythm of circulating melatonin, with low levels during the day and high levels at night.

Caption: Regulation of melatonin synthesis by the light-dark cycle.

Signal Transduction: Melatonin Receptor Pathways

Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs): MT1 (Mel1a) and MT2 (Mel1b).[3][[“]][12] These receptors are densely expressed in the SCN, which is the primary site for melatonin's chronobiotic actions.[3][12]

Receptor Characteristics and Signaling Cascades

Both MT1 and MT2 receptors couple predominantly to the inhibitory G protein, Gαi.[13][14] GPCRs are integral membrane proteins that, upon ligand binding, trigger intracellular signaling cascades through associated G proteins.[15][16]

-

MT1 Receptor: Activation of MT1 leads to the dissociation of the Gαi subunit, which directly inhibits the enzyme adenylyl cyclase (AC).[[“]] This action reduces intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This pathway is linked to the acute inhibitory effects of melatonin on neuronal firing in the SCN and is believed to contribute to sleep onset.[3][17] Recent evidence also suggests MT1 activation can modulate BK (big potassium) channels, further influencing neuronal excitability.[18]

-

MT2 Receptor: The MT2 receptor also couples to Gαi to inhibit adenylyl cyclase.[[“]] Additionally, it has been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway, which can modulate protein kinase C (PKC) activity.[[“]][19] The MT2-mediated signaling is critically involved in the phase-shifting effects of melatonin on the SCN clock.[[“]] Specifically, melatonin signaling via MT2 at dusk can induce the expression of core clock genes like Per1 and Per2, helping to reset the circadian clock.[[“]]

The ability of these receptors to form homodimers and heterodimers (MT1/MT1, MT2/MT2, MT1/MT2) adds another layer of complexity to their signaling output, with different dimer configurations showing bias towards specific G proteins and downstream pathways.[[“]][14]

Caption: Melatonin receptor (MT1/MT2) signaling pathways.

System-Level Impact and Therapeutic Relevance

The molecular actions of melatonin culminate in significant physiological effects that are leveraged for therapeutic purposes, particularly in the treatment of circadian rhythm sleep disorders.

Entrainment of the Sleep-Wake Cycle

Melatonin has two primary effects on sleep regulation: a chronobiotic effect and a hypnotic (sleep-promoting) effect.[3][7]

-

Chronobiotic Effect: By acting on MT2 receptors in the SCN, melatonin can phase-shift the master clock.[3] Administering exogenous melatonin in the evening can advance the circadian phase, causing sleepiness to occur earlier, which is beneficial for conditions like Delayed Sleep-Wake Phase Disorder (DSWPD).[6] Conversely, morning administration can delay the phase.[3]

-

Hypnotic Effect: Melatonin's action on MT1 receptors contributes to a reduction in SCN neuronal activity, which promotes sleep onset.[3][18] This soporific effect helps decrease sleep latency.[7]

Data Summary: Melatonin Receptor Properties

The development of drugs targeting the melatonergic system requires a precise understanding of receptor characteristics.

| Property | MT1 Receptor | MT2 Receptor |

| Primary Location | Suprachiasmatic Nucleus (SCN), Retina, various CNS regions | Suprachiasmatic Nucleus (SCN), Retina |

| Primary G Protein | Gαi | Gαi, Gαq |

| Key Signaling Action | Inhibition of Adenylyl Cyclase (↓cAMP) | Inhibition of Adenylyl Cyclase (↓cAMP), Activation of PLC |

| Primary Function | Regulates sleep onset, neuronal inhibition | Mediates phase-shifting of the circadian clock |

| Drug Development | Target for hypnotic agents | Target for chronobiotic agents |

Melatonergic Agonists in Drug Development

The understanding of melatonin's mechanism of action has led to the development of several melatonin receptor agonists for treating sleep disorders.[20][21][22]

-

Ramelteon: A selective agonist for MT1 and MT2 receptors, approved for insomnia characterized by difficulty with sleep onset.[5][23]

-

Tasimelteon: An MT1/MT2 agonist approved for Non-24-Hour Sleep-Wake Disorder, common in totally blind individuals.[6][20]

-

Agomelatine: An MT1/MT2 agonist and a serotonin 5-HT2C receptor antagonist, used as an antidepressant with benefits for sleep regulation.[12][20]

These compounds offer a more targeted approach to sleep regulation than traditional hypnotics, with a lower potential for dependence.[2][20]

Methodologies for Melatonin Research

Rigorous and validated experimental protocols are essential for advancing our understanding of the melatonergic system and for the preclinical evaluation of new chemical entities.

Protocol: Quantification of Melatonin in Plasma via LC-MS/MS

Causality: Measuring the precise concentration of endogenous melatonin in plasma is fundamental for diagnosing circadian disorders and for pharmacokinetic studies of exogenous melatonin. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity compared to immunoassays.[24]

Methodology:

-

Sample Collection: Collect blood samples under dim red light to avoid acute suppression of endogenous melatonin. Samples should be collected into EDTA tubes, centrifuged immediately at 4°C, and the resulting plasma stored at -80°C.

-

Internal Standard Spiking: Thaw plasma samples on ice. Spike with a known concentration of a deuterated melatonin internal standard (e.g., Melatonin-D4) to account for extraction losses and matrix effects.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution to separate melatonin from other plasma components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both melatonin and the internal standard.

-

Quantification: Construct a standard curve using known concentrations of melatonin in a blank plasma matrix. Quantify the melatonin concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: Melatonin Receptor Binding Assay